7-(2-Fluorophenyl)-7-oxoheptanenitrile
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Overview
Description
7-(2-Fluorophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 2-fluorobenzaldehyde is reacted with a Grignard reagent derived from heptanenitrile. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
7-(2-Fluorophenyl)-7-oxoheptanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
7-(2-Chlorophenyl)-7-oxoheptanenitrile: Similar structure but with a chlorine atom instead of fluorine.
7-(2-Bromophenyl)-7-oxoheptanenitrile: Contains a bromine atom, leading to different reactivity and properties.
7-(2-Methylphenyl)-7-oxoheptanenitrile: Methyl group substitution affects the compound’s steric and electronic properties.
Uniqueness: 7-(2-Fluorophenyl)-7-oxoheptanenitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
7-(2-fluorophenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHCVWYPAKBFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642223 |
Source
|
Record name | 7-(2-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-39-0 |
Source
|
Record name | 2-Fluoro-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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